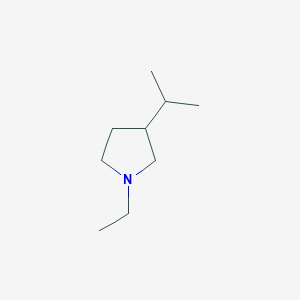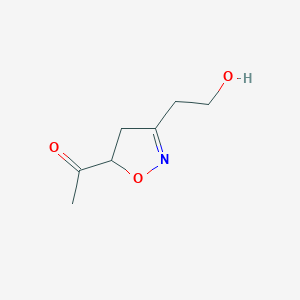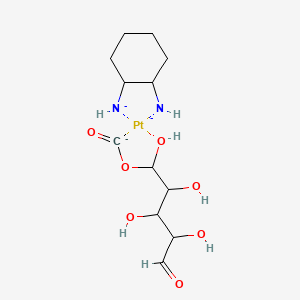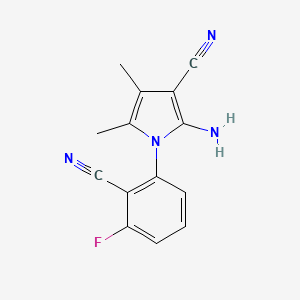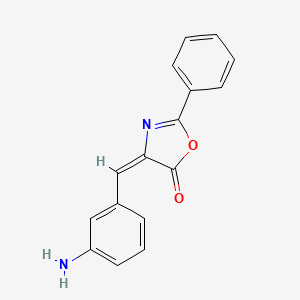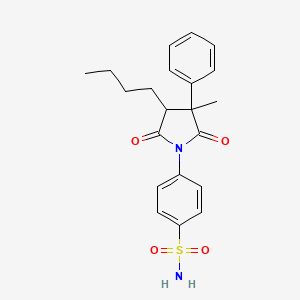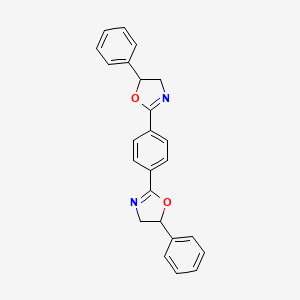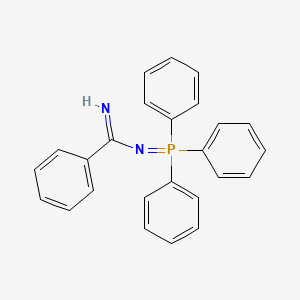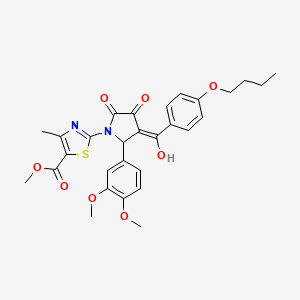![molecular formula C13H7NO4 B15208197 6,9-Dihydroxybenzo[g]isoquinoline-5,10-dione CAS No. 4589-37-1](/img/structure/B15208197.png)
6,9-Dihydroxybenzo[g]isoquinoline-5,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,9-Dihydroxybenzo[g]isoquinoline-5,10-dione is a complex organic compound with significant potential in various scientific fields. It is characterized by its unique structure, which includes two hydroxyl groups and a quinone moiety. This compound is known for its diverse applications in chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6,9-Dihydroxybenzo[g]isoquinoline-5,10-dione typically involves starting materials such as 2-methyl-1,4-naphthoquinone (vitamin K). A crucial step in the synthetic route is the intramolecular Heck reaction of an N-vinylacetamide, which is facilitated by the combination of cesium carbonate and a bulky, electron-rich trialkylphosphine (tBuCy2P.HBF4) to achieve high 6-endo-trig selectivity .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions: 6,9-Dihydroxybenzo[g]isoquinoline-5,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions vary depending on the substituent, but typical reagents include halogens, alkylating agents, and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce hydroquinone derivatives.
Applications De Recherche Scientifique
6,9-Dihydroxybenzo[g]isoquinoline-5,10-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Industry: Its unique chemical properties are utilized in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 6,9-Dihydroxybenzo[g]isoquinoline-5,10-dione involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of specific enzymes, disrupting cellular processes and leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
- Benzo[g]isoquinoline-5,10-dione
- 1,4-Anthraquinone
- Mitoxantrone
Comparison: 6,9-Dihydroxybenzo[g]isoquinoline-5,10-dione is unique due to its specific hydroxyl and quinone functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it often exhibits higher potency in certain biological assays and can be more versatile in synthetic applications .
Propriétés
Numéro CAS |
4589-37-1 |
|---|---|
Formule moléculaire |
C13H7NO4 |
Poids moléculaire |
241.20 g/mol |
Nom IUPAC |
6,9-dihydroxybenzo[g]isoquinoline-5,10-dione |
InChI |
InChI=1S/C13H7NO4/c15-8-1-2-9(16)11-10(8)12(17)6-3-4-14-5-7(6)13(11)18/h1-5,15-16H |
Clé InChI |
FQKWIZGNBZNVIS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C2C(=C1O)C(=O)C3=C(C2=O)C=NC=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


